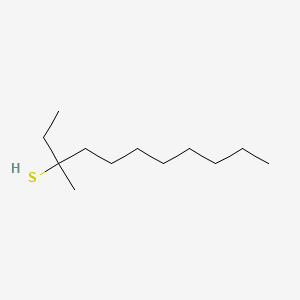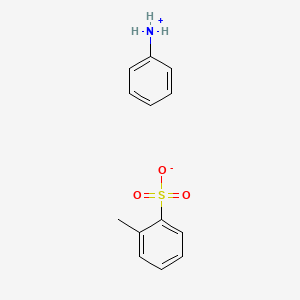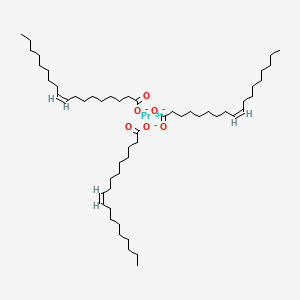
3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(2-Hydroxyéthyl)-1-(hydroxyméthyl)-1-octadécylurée est un composé organique synthétique doté d'une structure complexe. Elle se caractérise par la présence de groupes hydroxyéthyl et hydroxyméthyl liés à un squelette d'octadécylurée.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(2-Hydroxyéthyl)-1-(hydroxyméthyl)-1-octadécylurée implique généralement la réaction de l'octadécylamine avec le formaldéhyde et l'oxyde d'éthylène. Les conditions réactionnelles nécessitent souvent un environnement contrôlé avec des paramètres de température et de pression spécifiques pour garantir l'obtention du produit souhaité avec une pureté élevée.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser l'efficacité et le rendement de la réaction. Le processus peut également inclure des étapes de purification telles que la cristallisation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(2-Hydroxyéthyl)-1-(hydroxyméthyl)-1-octadécylurée peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former des composés carbonylés correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou des amines.
Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃) peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des aldéhydes ou des cétones, tandis que la réduction peut produire des alcools primaires ou secondaires.
Applications De Recherche Scientifique
La 3-(2-Hydroxyéthyl)-1-(hydroxyméthyl)-1-octadécylurée a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des voies biochimiques et des interactions enzymatiques.
Industrie : Le composé est utilisé dans la formulation de tensioactifs et d'émulsifiants.
Mécanisme d'action
Le mécanisme par lequel la 3-(2-Hydroxyéthyl)-1-(hydroxyméthyl)-1-octadécylurée exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes hydroxyéthyl et hydroxyméthyl peuvent former des liaisons hydrogène avec les sites actifs, influençant ainsi l'activité des molécules cibles. La chaîne octadécyle peut également jouer un rôle dans la lipophilie et la perméabilité membranaire du composé.
Mécanisme D'action
The mechanism by which 3-(2-Hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and hydroxymethyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The octadecyl chain may also play a role in the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-Hydroxyéthyl)-N-méthylaniline : Structure similaire, mais avec un arrangement différent des groupes fonctionnels.
Méthacrylate d'hydroxyéthyle : Partage le groupe hydroxyéthyle, mais diffère par sa structure globale et ses applications.
Propriétés
Numéro CAS |
97659-33-1 |
|---|---|
Formule moléculaire |
C22H46N2O3 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1-(hydroxymethyl)-1-octadecylurea |
InChI |
InChI=1S/C22H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(21-26)22(27)23-18-20-25/h25-26H,2-21H2,1H3,(H,23,27) |
Clé InChI |
IPOOHGKNBFVTKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


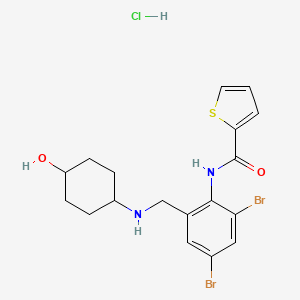


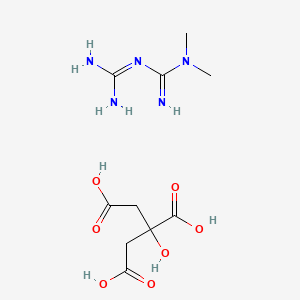
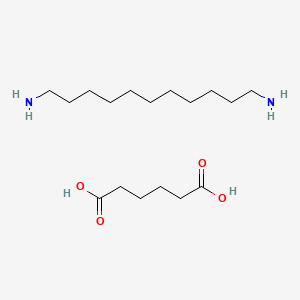
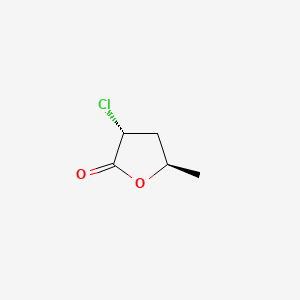


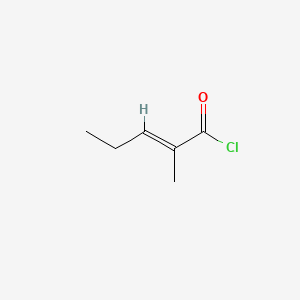

![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
